molecular formula C9H14N2O2S B6231294 tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate CAS No. 2386211-65-8

tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate

Cat. No.: B6231294
CAS No.: 2386211-65-8
M. Wt: 214.3
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Description

tert-Butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate: is an organic compound featuring a pyrazole ring substituted with a sulfanyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated pyrazole derivative.

    Esterification: The final step involves esterification, where the carboxylic acid derivative of the pyrazole is reacted with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the pyrazole ring is particularly significant due to its prevalence in many bioactive molecules.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active metabolites.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(4-aminopyrazol-1-yl)acetate: Similar structure but with an amino group instead of a sulfanyl group.

    tert-Butyl 2-(4-hydroxypyrazol-1-yl)acetate: Contains a hydroxyl group instead of a sulfanyl group.

    tert-Butyl 2-(4-methylpyrazol-1-yl)acetate: Features a methyl group instead of a sulfanyl group.

Uniqueness

The presence of the sulfanyl group in tert-butyl 2-(4-sulfanyl-1H-pyrazol-1-yl)acetate imparts unique chemical properties, such as the ability to undergo specific redox reactions. This makes it distinct from its analogs with different substituents, potentially leading to unique biological activities and applications.

Properties

CAS No.

2386211-65-8

Molecular Formula

C9H14N2O2S

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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